molecular formula C7H15NO B6153225 2-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers CAS No. 874527-42-1

2-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers

Cat. No. B6153225
CAS RN: 874527-42-1
M. Wt: 129.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers” is a compound that is a mixture of diastereomers . Diastereomers are stereoisomers (same molecular formula, same connectivity, different arrangement of atoms in space) but are not enantiomers . Unlike enantiomers which are mirror images of each other and non-superimposable, diastereomers are not mirror images of each other and non-superimposable .


Molecular Structure Analysis

The molecular structure of “this compound” would involve a cyclohexane ring with an amino group (NH2) and a hydroxyl group (OH) attached to different carbon atoms on the ring. The term “mixture of diastereomers” indicates that there are multiple possible configurations of these groups around the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 129.2 , a melting point of 74-75 degrees Celsius . It is a powder at room temperature .

Mechanism of Action

The mechanism of action for “2-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers” would depend on the specific context in which it is used. For example, in a biological context, the mechanism of action could involve interactions with biological molecules, while in a chemical reaction, the mechanism could involve the breaking and forming of chemical bonds .

Safety and Hazards

The safety information for “2-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-methylcyclohexan-1-ol involves the reduction of a ketone intermediate followed by a reductive amination step to introduce the amine group. The final product is a mixture of diastereomers.", "Starting Materials": [ "3-methylcyclohexanone", "Sodium borohydride", "Ammonium chloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 3-methylcyclohexanone with sodium borohydride in methanol to yield 3-methylcyclohexanol", "Step 2: Oxidation of 3-methylcyclohexanol with sodium hydroxide and ammonium chloride to yield 3-methylcyclohexanone", "Step 3: Reductive amination of 3-methylcyclohexanone with ammonium chloride and sodium borohydride in methanol to yield a mixture of diastereomers of 2-amino-3-methylcyclohexan-1-ol" ] }

CAS RN

874527-42-1

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.